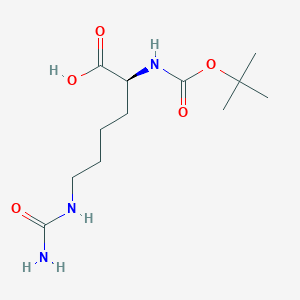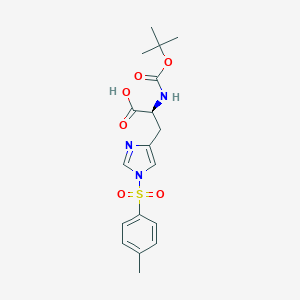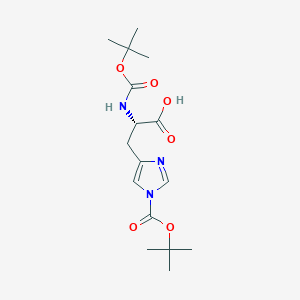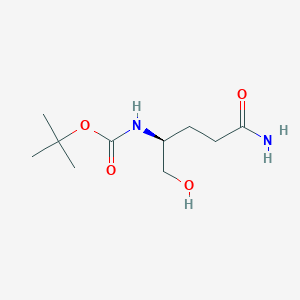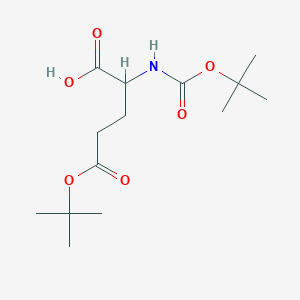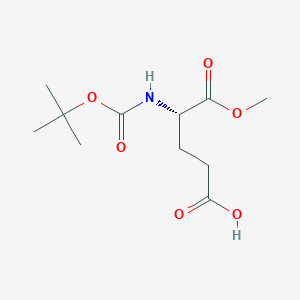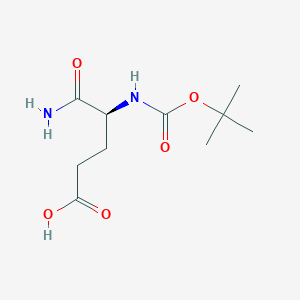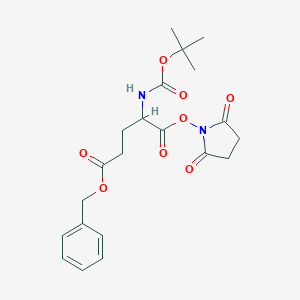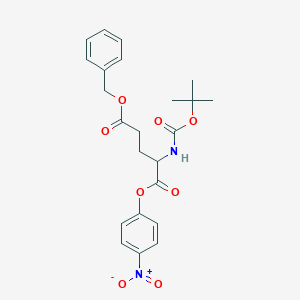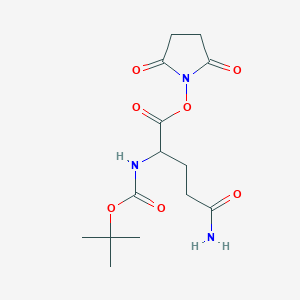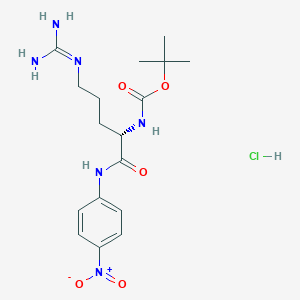
Boc-Arg-pNA.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride, also known as (S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride, is a useful research compound. Its molecular formula is C17H27ClN6O5 and its molecular weight is 394,43*36,45 g/mole. The purity is usually 95%.
BenchChem offers high-quality (S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis de la Cascada de Coagulación
Boc-Arg-pNA.HCl se utiliza como sustrato cromogénico en ensayos para detectar trombina, una serina proteasa que juega un papel crucial en la cascada de coagulación al convertir el fibrinógeno en fibrina .
Detección de Serina Proteasa
Más allá de la trombina, este compuesto se puede utilizar para detectar otras serina proteasas debido a su secuencia peptídica que es reconocida y escindida por estas enzimas .
Mecanismo De Acción
Target of Action
The primary target of Boc-Arg-pNA.HCl, also known as Nalpha-(tert-Butoxycarbonyl)-L-arginine 4-Nitroanilide Hydrochloride or (S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride, is Thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, where it converts fibrinogen into fibrin .
Mode of Action
This compound interacts with its target, Thrombin, by serving as a substrate for the enzyme . The compound contains the Val-Pro-Arg (VPR) sequence, which Thrombin recognizes and cleaves . This cleavage results in the release of p-nitroanilide (pNA), a chromogenic product that can be detected and quantified .
Biochemical Pathways
The action of this compound primarily affects the coagulation cascade . By serving as a substrate for Thrombin, it indirectly influences the conversion of fibrinogen to fibrin, a key step in blood clot formation .
Result of Action
The cleavage of this compound by Thrombin results in the release of pNA . This release can be quantified and used as a measure of Thrombin activity, thereby providing a means to monitor the progress of the coagulation cascade .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O5.ClH/c1-17(2,3)28-16(25)22-13(5-4-10-20-15(18)19)14(24)21-11-6-8-12(9-7-11)23(26)27;/h6-9,13H,4-5,10H2,1-3H3,(H,21,24)(H,22,25)(H4,18,19,20);1H/t13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVONNGVXPOXGB-ZOWNYOTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542375 |
Source


|
| Record name | tert-Butyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99306-64-6 |
Source


|
| Record name | tert-Butyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

